N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine
Description
N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine is a halogenated oxan-4-amine derivative featuring a 3-bromo-4-chlorophenylmethyl substituent. The bromo and chloro substituents on the aromatic ring suggest enhanced electronic and steric effects, which may influence reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
N-[(3-bromo-4-chlorophenyl)methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-11-7-9(1-2-12(11)14)8-15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQFTAUUUMYGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC(=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic substitution method leverages the reactivity of halogenated benzyl halides with oxan-4-amine. For example, 3-bromo-4-chlorobenzyl bromide reacts with oxan-4-amine in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A base like potassium carbonate is typically added to deprotonate the amine, enhancing its nucleophilicity.
Reaction Conditions:
A critical challenge is the competing elimination of hydrogen bromide, which reduces yield. Optimizing the base strength and solvent polarity mitigates this issue. For instance, using triethylamine instead of carbonate bases in DMF at 70°C improves selectivity for the substitution product.
Reductive Amination Method
Reductive amination offers a milder alternative by condensing 3-bromo-4-chlorobenzaldehyde with oxan-4-amine to form an imine intermediate, followed by reduction. Sodium cyanoborohydride (NaBH3CN) is preferred over sodium borohydride (NaBH4) due to its stability in acidic conditions.
Key Steps:
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Imine Formation: Benzaldehyde and amine react in methanol at 25°C for 6 hours.
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Reduction: NaBH3CN is added at 0–5°C, followed by stirring for 12 hours.
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Purification: Column chromatography isolates the product with >85% purity.
Advantages:
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Avoids harsh alkylating agents.
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Higher functional group tolerance compared to nucleophilic substitution.
Catalytic Amination Techniques
Transition-metal-catalyzed methods, such as Buchwald-Hartwig amination, enable direct coupling of 3-bromo-4-chlorobenzyl halides with oxan-4-amine. Palladium catalysts (e.g., Pd(OAc)2) with bulky phosphine ligands (e.g., Xantphos) facilitate C–N bond formation under inert atmospheres.
Typical Protocol:
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Catalyst: 5 mol% Pd(OAc)2
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Ligand: 10 mol% Xantphos
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Base: Cs2CO3
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Solvent: Toluene at 110°C for 18 hours
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Yield: 70–82% (estimated from similar aryl halide couplings)
This method is advantageous for substrates with steric hindrance but requires stringent oxygen-free conditions.
Comparative Analysis of Preparation Methods
| Parameter | Nucleophilic Substitution | Reductive Amination | Catalytic Amination |
|---|---|---|---|
| Yield | 65–78% | 70–85% | 70–82% |
| Reaction Time | 12–24 hours | 18–24 hours | 18–24 hours |
| Catalyst Requirement | None | NaBH3CN | Pd(OAc)2/Xantphos |
| Scalability | Moderate | High | Low to moderate |
| Byproduct Formation | HBr elimination | Minimal | Homocoupling side products |
Reductive amination achieves the highest yields due to precise control over intermediate formation, while catalytic methods offer versatility for structurally complex analogs.
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine serves as a crucial building block for synthesizing bioactive molecules. Its unique structural features enable the development of compounds with therapeutic properties targeting various diseases, including cancer and infectious diseases. The presence of halogen substituents (bromine and chlorine) enhances its biological activity, influencing binding affinity to biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential activity against specific bacterial strains | |
| Enzyme Inhibition | Possible inhibition of key metabolic enzymes | |
| Receptor Interaction | Interaction with neurotransmitter receptors |
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial effects of azetidine derivatives, including this compound. Results showed moderate inhibitory effects against Gram-positive bacteria, indicating that structural modifications could enhance efficacy.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. It was found to significantly inhibit certain kinases involved in cancer progression, highlighting its potential as an anticancer agent.
Chemical Biology
Molecular Probing
The compound can be utilized as a probe to study biological processes and interactions at the molecular level. Its unique structure allows researchers to investigate enzyme-substrate interactions and receptor-ligand binding dynamics, providing insights into cellular mechanisms and disease pathways.
Materials Science
Synthesis of Novel Materials
The reactivity of this compound makes it suitable for developing new materials with specific electronic or optical properties. Its functional groups can be manipulated to create polymers or composites with tailored characteristics for applications in electronics or photonics.
Organic Synthesis
Intermediate in Complex Syntheses
This compound acts as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, facilitating the creation of diverse chemical entities.
Mechanism of Action
The mechanism of action of N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The structural and functional diversity of oxan-4-amine derivatives allows for systematic comparisons. Below, key analogs are analyzed based on substituent variations, molecular properties, and available data.
Halogenated Derivatives
Key Observations :
- Fluorinated analogs (e.g., 4-fluorophenyl derivatives) are more common in the literature, likely due to fluorine’s favorable metabolic stability and bioavailability .
Heterocyclic and Aliphatic Derivatives
Key Observations :
- Alkyne-functionalized derivatives (e.g., N-(but-3-yn-1-yl)oxan-4-amine) are promising for bioorthogonal labeling but require stability optimization .
Aromatic and Electron-Diverse Derivatives
Key Observations :
- Dichlorophenyl analogs (e.g., N-(3,5-dichlorophenyl)oxan-4-amine) share halogenation patterns with the target compound but lack comparative bioactivity studies .
Biological Activity
N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique oxan ring structure with bromine and chlorine substituents on the phenyl moiety. This structural configuration influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and chlorine) enhances the compound's binding affinity, potentially modulating various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, which can alter metabolic processes.
- Receptor Interaction : It may also interact with various receptors, influencing cellular signaling pathways critical for physiological functions.
Anticancer Potential
Recent studies have highlighted the potential of this compound in cancer therapy:
- p53 Mutant Activation : Research indicates that compounds similar to this compound can enhance the activity of mutant p53 proteins, which are often implicated in tumor progression. By increasing the binding affinity of mutant p53 to DNA, these compounds can promote apoptosis in cancer cells .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Inflammasome Modulation : Studies suggest that it may influence the NLRP3 inflammasome's activation, a critical component in neuroinflammatory processes associated with neurodegenerative diseases . By inhibiting NLRP3 activation, this compound could mitigate neuronal damage during conditions like ischemia or Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Enhances mutant p53 activity | |
| Neuroprotective | Inhibits NLRP3 inflammasome activation | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Study: Anticancer Activity
A study published in 2022 explored the effects of various compounds on mutant p53 activity. It was found that specific derivatives, including those related to this compound, significantly increased the ability of mutant p53 to bind DNA by over 50% in vitro. This enhancement led to increased apoptosis in cancer cell lines expressing mutant p53 .
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of compounds similar to this compound resulted in reduced brain infarct volume and improved behavioral outcomes post-stroke. The mechanism was linked to decreased levels of pro-inflammatory cytokines and modulation of microglial activation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3-Bromo-4-chlorophenyl)methyl]oxan-4-amine, and how can reaction conditions be optimized?
- Methodology : A plausible route involves reductive amination between 3-bromo-4-chlorobenzaldehyde and oxan-4-amine, using sodium triacetoxyborohydride (STAB) as a reducing agent in dichloromethane under inert conditions. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 aldehyde:amine) are critical to minimize byproducts like imine intermediates . For purification, column chromatography with silica gel and ethyl acetate/hexane gradients (30–50%) is recommended.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodology :
- 1H/13C NMR : Prioritize signals for the oxane ring protons (δ 3.4–3.8 ppm, multiplet) and the benzyl methylene group (δ 4.2–4.5 ppm, singlet). Aromatic protons from the bromo-chlorophenyl group appear as doublets in δ 7.2–7.6 ppm .
- Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]+ at m/z 316.5 (calculated) and isotopic patterns reflecting bromine (1:1 ratio for 79Br/81Br) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and monitoring degradation via HPLC at 25°C, 40°C, and 60°C over 14 days. Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm. Instability in acidic conditions (pH < 4) is expected due to hydrolysis of the oxane ring .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodology : Start with in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) at 1–100 µM concentrations. Pair with enzyme inhibition screens (e.g., kinase or protease panels) to identify potential targets. Use fluorescence-based assays if the compound exhibits intrinsic fluorescence, as seen in structurally similar amides .
Advanced Research Questions
Q. How can mechanistic contradictions in the compound’s reactivity (e.g., unexpected regioselectivity) be resolved?
- Methodology : Employ isotopic labeling (e.g., deuterated solvents or substituents) to trace reaction pathways. For example, use D2O in hydrolysis experiments to confirm whether ring-opening proceeds via SN1 or SN2 mechanisms. Computational modeling (DFT calculations) can predict transition states and explain deviations from expected reactivity .
Q. What strategies are effective for resolving discrepancies in biological activity data across different studies?
- Methodology : Cross-validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular activity assays). Control for batch-to-batch variability by repeating synthesis with strict QC (≥95% purity via HPLC). If conflicting results persist, investigate off-target effects using proteomics or CRISPR screens .
Q. How can computational tools predict the compound’s pharmacokinetic properties and guide structural optimization?
- Methodology : Use software like Schrödinger’s QikProp or SwissADME to predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability. For optimization, modify the oxane ring (e.g., substitute oxygen with sulfur) to enhance metabolic stability while retaining activity .
Q. What advanced analytical techniques are recommended for studying the compound’s interaction with biomacromolecules?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
